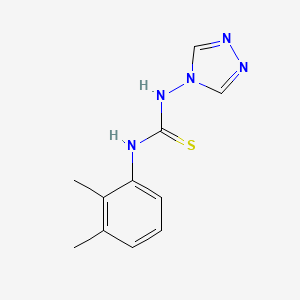![molecular formula C17H16N4S B5598154 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5598154.png)
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole rings connected by a sulfanyl (thioether) linkage, and it is further substituted with methyl groups.
Aplicaciones Científicas De Investigación
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Material Science: Explored for its electronic properties and potential use in organic semiconductors.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Rings: The benzimidazole rings can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Linkage Formation: The sulfanyl linkage is introduced by reacting the benzimidazole derivative with a suitable thiol or sulfide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts like Lewis acids to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to prevent decomposition of intermediates and ensure complete reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Benzimidazoles: Formed through electrophilic substitution.
Mecanismo De Acción
The mechanism of action of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
DNA Intercalation: The planar structure of the benzimidazole rings allows the compound to intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Mercaptobenzimidazole: Contains a thiol group instead of a sulfanyl linkage.
5,6-Dimethylbenzimidazole: Lacks the sulfanyl linkage and additional benzimidazole ring.
Uniqueness
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to its dual benzimidazole structure connected by a sulfanyl linkage, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and material science.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-10-7-14-15(8-11(10)2)21-17(20-14)22-9-16-18-12-5-3-4-6-13(12)19-16/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCIFSSQWAVZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)
![5,5,14-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5598096.png)
![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)
![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

![4-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B5598137.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)


![[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5598170.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B5598174.png)
![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)
![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)
